molecular formula C9H17N3S B402860 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine CAS No. 299934-91-1

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B402860
CAS No.: 299934-91-1
M. Wt: 199.32g/mol
InChI Key: AMLAKWGYWRCQAT-UHFFFAOYSA-N
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Description

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethylpentylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methylpentyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Propylpentyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Butylpentyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine is unique due to its specific alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Biological Activity

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazoles , which are five-membered heterocycles containing sulfur and nitrogen. The presence of the thiadiazole ring is significant for its biological activity, as it can participate in various biochemical interactions due to its unique electronic properties. The ethylpentyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated significant growth inhibitory activity against various cancer cell lines. In particular:

  • MCF-7 Cells : The compound exhibited an IC50 value of 0.28 µg/mL , indicating potent cytotoxic effects through mechanisms such as cell cycle arrest at the G2/M phase .
  • HL-60 Cells : Another derivative showed an IC50 of 9.6 µM , with down-regulation of MMP2 and VEGFA expression levels, suggesting a mechanism involving inhibition of angiogenesis and metastasis .

These findings suggest that this compound could be developed as a promising anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiadiazole compounds have been extensively studied. A review noted that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial effects against various pathogens:

  • Fungal Infections : Thiadiazoles have been shown to inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase in fungi. Compounds similar to this compound demonstrated MIC values as low as 5 µg/mL against Candida albicans, indicating strong antifungal activity .
  • Bacterial Infections : The potential for antibacterial activity has also been noted, with some derivatives exhibiting effective inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : As observed in cancer cell lines, the compound can induce cell cycle arrest, preventing proliferation.
  • Inhibition of Key Enzymes : By targeting specific enzymes involved in critical metabolic pathways (e.g., ergosterol biosynthesis), thiadiazoles disrupt essential cellular functions in pathogens.
  • Modulation of Gene Expression : The ability to down-regulate genes associated with tumor growth and metastasis highlights the compound's potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new thiadiazole derivatives:

StudyCompoundActivityIC50 Value
5-(4-chlorophenyl)-1,3,4-thiadiazoleAnticancer (MCF-7)0.28 µg/mL
Thiadiazole DerivativeAntifungal (C. albicans)5 µg/mL
Various ThiadiazolesAntimicrobial (bacterial)Variable

These studies collectively underscore the therapeutic potential of thiadiazole derivatives in oncology and infectious diseases.

Properties

IUPAC Name

5-heptan-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-3-5-6-7(4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLAKWGYWRCQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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